

certificate of analysis for 4-Hydroxy Atorvastatin Lactone-d5

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Compound of Interest

Compound Name: 4-Hydroxy Atorvastatin Lactone-d5

Cat. No.: B12423839

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Technical Guide: 4-Hydroxy Atorvastatin Lactone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Hydroxy Atorvastatin Lactone-d5**, a deuterated metabolite of Atorvastatin. This document details its physicochemical properties, analytical methodologies for its quantification, and its place within the metabolic pathway of Atorvastatin.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) is a critical document that accompanies analytical standards, providing detailed information about the quality and purity of a specific batch. Below is a representative CoA for **4-Hydroxy Atorvastatin Lactone-d5**, summarizing typical quantitative data.

Table 1: Representative Certificate of Analysis for 4-Hydroxy Atorvastatin Lactone-d5



Test	Specification	Result	Method
Appearance	White to Off-White Solid	Conforms	Visual Inspection
Molecular Formula	C33H28D5FN2O5	C33H28D5FN2O5	Mass Spectrometry
Molecular Weight	561.65 g/mol	561.65 g/mol	Mass Spectrometry
Purity (by HPLC)	≥98%	99.5%	HPLC-UV
Isotopic Purity	≥99% Deuterated Forms (d1-d5)	99.6%	Mass Spectrometry
Chemical Identity	Conforms to Structure	Conforms	¹ H-NMR, Mass Spectrometry
Residual Solvents	As per USP <467>	Conforms	Headspace GC-MS
Storage Condition	-20°C	-	-

Note: This is a representative Certificate of Analysis. Actual values may vary from lot to lot. Please refer to the CoA provided by the supplier for lot-specific data.

Experimental Protocols

Accurate quantification and characterization of **4-Hydroxy Atorvastatin Lactone-d5** are essential for its use as an internal standard in pharmacokinetic and metabolic studies. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **4-Hydroxy Atorvastatin Lactone-d5**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).



• Flow Rate: 1.0 mL/min.

Detector Wavelength: 246 nm.

Injection Volume: 10 μL.

- Procedure:
 - Prepare a standard solution of 4-Hydroxy Atorvastatin Lactone-d5 in acetonitrile or methanol.
 - Inject the solution into the HPLC system.
 - Monitor the chromatogram for the main peak and any impurity peaks.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is a highly sensitive and specific method for quantifying **4-Hydroxy Atorvastatin Lactone-d5** in biological matrices.[1] A deuterium-labeled analog is commonly used as an internal standard for each of the six analytes in the simultaneous quantification of both the acid and lactone forms of atorvastatin and its two biotransformation products.[1]

- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Ionization Mode: Positive ion electrospray ionization (ESI+).
- Sample Preparation: Protein precipitation or solid-phase extraction of the biological sample.
- Chromatographic Conditions: Similar to HPLC method, but with a faster gradient to ensure sharp peaks.
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

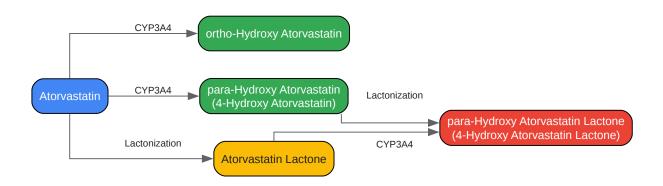


• Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. It has been noted that lactone compounds can be unstable in human serum at room temperature, hydrolyzing to their acid forms, which can be stabilized by lowering the temperature to 4°C or the serum pH to 6.0.[1]

Metabolic Pathway of Atorvastatin

Atorvastatin undergoes extensive metabolism, primarily in the liver, by cytochrome P450 enzymes.[2][3][4][5][6] The primary enzyme responsible for its metabolism is CYP3A4.[3][4][5] This process leads to the formation of active hydroxylated metabolites, which are subsequently converted to their lactone forms. 4-Hydroxy Atorvastatin Lactone is a metabolite of atorvastatin. [7][8]

The following diagram illustrates the metabolic conversion of Atorvastatin to 4-Hydroxy Atorvastatin and its subsequent lactonization.



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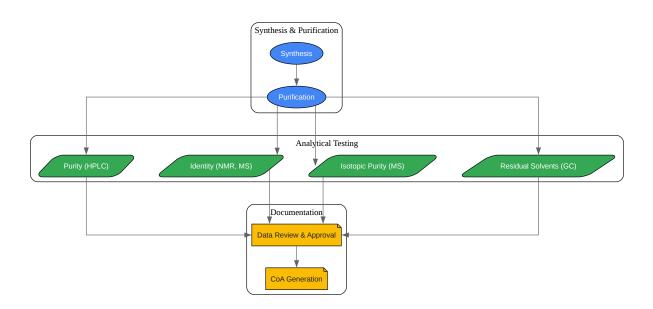
Metabolic Pathway of Atorvastatin to 4-Hydroxy Atorvastatin Lactone.

Experimental Workflow: Certificate of Analysis Generation

The generation of a Certificate of Analysis is a multi-step process that ensures the quality and identity of a chemical standard. The workflow involves synthesis, purification, rigorous



analytical testing, and final documentation.



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General Workflow for Generating a Certificate of Analysis.

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